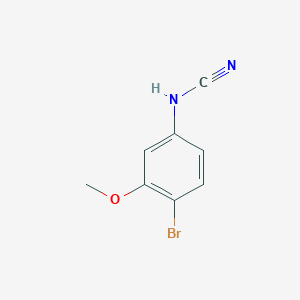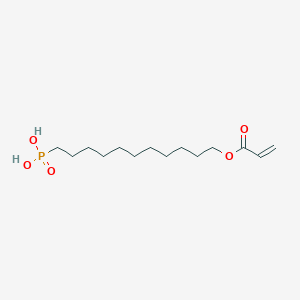
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridine ring substituted with an isopropoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the pyridine core: Starting from a suitable pyridine precursor, the core structure is constructed through various organic reactions such as nucleophilic substitution or cyclization.
Introduction of the isopropoxy group: The isopropoxy group can be introduced via an etherification reaction using isopropanol and an appropriate activating agent.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Análisis De Reacciones Químicas
Types of Reactions
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE would depend on its specific biological target. Generally, such compounds might:
Bind to receptors: Interact with specific receptors on cell surfaces to modulate signaling pathways.
Inhibit enzymes: Block the activity of enzymes involved in critical biochemical processes.
Disrupt cellular functions: Interfere with cellular processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyridine: Lacks the isopropoxy group but shares the piperazine and pyridine core.
6-(4-Methylpiperazin-1-yl)-4-methoxypyridin-3-amine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C13H22N4O |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
6-(4-methylpiperazin-1-yl)-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C13H22N4O/c1-10(2)18-12-8-13(15-9-11(12)14)17-6-4-16(3)5-7-17/h8-10H,4-7,14H2,1-3H3 |
Clave InChI |
CRMKMMOMVSKZRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=NC=C1N)N2CCN(CC2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8753793.png)


![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine](/img/structure/B8753818.png)



![4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE](/img/structure/B8753857.png)
